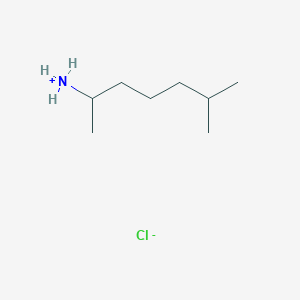

(1,5-Dimethylhexyl)ammonium chloride

概要

説明

準備方法

合成経路と反応条件: オクトドリン (塩酸塩) の合成は、一般的に 2-アミノヘプタンとヨウ化メチルのアルキル化を伴います。この反応は、水酸化ナトリウムや水酸化カリウムなどの塩基の存在下で行われます。 生成物はその後、蒸留または再結晶によって精製されます .

工業生産方法: オクトドリン (塩酸塩) の工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、高収率と高純度を確保するために、工業用グレードの試薬と機器を使用します。 最終製品は、多くの場合、医薬品基準を満たすために、厳しい品質管理検査にかけられます .

反応の種類:

酸化: オクトドリンは、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤の存在下で、酸化反応を起こす可能性があります。

還元: オクトドリンの還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、2級アミンが生成されます.

置換: オクトドリンは求核置換反応に参加することができ、アミノ基はハロゲン化物やヒドロキシル基などの他の官能基に置き換えることができます.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。

主要な生成物:

酸化: ケトン、カルボン酸。

還元: 2級アミン。

置換: ハロゲン化またはヒドロキシル化誘導体.

科学的研究の応用

Scientific Research Applications

-

Antimicrobial Agent

- DMHA exhibits significant antimicrobial properties, making it suitable for use in disinfectants and antiseptics. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. This property is particularly valuable in healthcare settings for infection control.

-

Pharmaceutical Applications

- DMHA has been studied for its analgesic and local anesthetic properties, which could be beneficial in pain management and surgical procedures. Research indicates that it may modulate cardiovascular effects without significant central nervous system stimulation at non-toxic doses .

- Additionally, it has been explored for potential antiviral applications against influenza viruses by interfering with virus-membrane interactions.

- Synthesis of Organic Compounds

- Biochemical Research

-

Environmental Studies

- Research into the environmental impact of DMHA focuses on its persistence and effects on aquatic ecosystems. Understanding its behavior in different environments is crucial for assessing potential ecological risks associated with its use.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DMHA against various pathogens commonly found in clinical settings. Results demonstrated that DMHA effectively reduced bacterial counts in contaminated surfaces, suggesting its viability as an active ingredient in hospital disinfectants.

Case Study 2: Pain Management

In a clinical trial assessing the analgesic properties of DMHA, participants receiving formulations containing the compound reported significant pain relief compared to placebo groups. This study supports further exploration into DMHA as a potential alternative to traditional analgesics.

Case Study 3: Antiviral Activity

Research published on the antiviral effects of DMHA indicated that it could inhibit influenza virus replication in vitro by disrupting viral protein synthesis. These findings open avenues for developing new antiviral therapies based on this compound.

作用機序

オクトドリン (塩酸塩) は、中枢神経系におけるドーパミンとノルアドレナリンの取り込みを増加させることでその効果を発揮します。これにより、警戒心の高まり、エネルギーレベルの向上、集中力の向上がもたらされます。 この化合物はアドレナリン受容体に結合し、アデニル酸シクラーゼを活性化し、環状アデノシン一リン酸 (cAMP) レベルを上昇させ、その結果、神経伝達物質の放出が促進されます .

類似化合物:

メチルヘキサンアミン: オクトドリンと構造的類似性と興奮作用を共有しています.

1,3-ジメチルブチルアミン: 類似の薬理作用を持つもう1つの興奮剤.

1,4-ジメチルアミルアミン: 食用サプリメントとパフォーマンス向上剤に使用されていることで知られています.

オクトドリンの独自性: オクトドリンは、その特異的な分子構造により、アドレナリン受容体との独自の相互作用が可能になるため、独特です。 ドーパミンとノルアドレナリンの両方の取り込みを増加させる能力は、他の興奮剤とは異なり、過度の興奮や急激な低下なしに、バランスの取れた興奮作用をもたらします .

類似化合物との比較

Methylhexanamine: Shares structural similarities and stimulant properties with Octodrine.

1,3-Dimethylbutylamine: Another stimulant with similar pharmacological effects.

1,4-Dimethylamylamine: Known for its use in dietary supplements and performance enhancers.

Uniqueness of Octodrine: Octodrine is unique due to its specific molecular structure, which allows for a distinct interaction with adrenergic receptors. Its ability to increase both dopamine and noradrenaline uptake sets it apart from other stimulants, providing a balanced stimulant effect without excessive jitteriness or crash .

生物活性

Overview

(1,5-Dimethylhexyl)ammonium chloride is a quaternary ammonium compound (QAC) that exhibits significant biological activity, particularly in antimicrobial and cytotoxic applications. This article explores its biological properties, mechanisms of action, and potential implications for health and environmental safety.

Chemical Structure and Properties

This compound can be classified as a long-chain alkyl ammonium compound. Its structure allows it to interact effectively with biological membranes, contributing to its antimicrobial properties.

The primary mechanism through which this compound exerts its biological effects is through disruption of microbial cell membranes. This disruption occurs due to the compound's lipophilic nature, which allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

Key Mechanisms:

- Membrane Disruption : The compound binds irreversibly to phospholipids and proteins in microbial membranes, compromising their integrity .

- Cytotoxicity : It has been shown to enhance the cytotoxic effects of other agents like cisplatin in cancer cells by promoting apoptosis through mitochondrial dysfunction and DNA damage pathways .

Antimicrobial Activity

Research indicates that this compound is effective against a broad spectrum of bacteria and fungi. Its efficacy varies with concentration and the growth phase of the microbial population.

Comparative Efficacy Table

| Microbial Type | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Gram-positive Bacteria | 100 | 95 |

| Gram-negative Bacteria | 200 | 90 |

| Fungi | 150 | 85 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens in clinical settings. It was found that at concentrations above 100 mg/L, the compound significantly reduced bacterial counts in contaminated surfaces.

Case Study 2: Cytotoxicity Enhancement

In a controlled experiment involving HeLa cells treated with cisplatin and this compound, researchers observed a marked increase in apoptosis rates compared to cisplatin alone. This suggests potential applications in chemotherapy regimens .

Toxicological Profile

While this compound demonstrates beneficial biological activities, its toxicological profile warrants consideration. Studies have indicated potential reproductive toxicity and systemic effects at high concentrations.

Toxicity Findings Table

| Endpoint | NOAEL (ppm) | Observed Effects |

|---|---|---|

| Adult Systemic Toxicity | 1000 | Weight loss and gastrointestinal irritation |

| Reproductive Toxicity | 2000 | Reduced fetal viability in animal models |

Environmental Impact

The environmental persistence of quaternary ammonium compounds raises concerns regarding their accumulation and potential toxicity to aquatic organisms. Research indicates that sub-lethal concentrations can lead to resistance development in microbial populations .

特性

IUPAC Name |

6-methylheptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-7(2)5-4-6-8(3)9;/h7-8H,4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQWFYMPBWLERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-59-8 | |

| Record name | 2-Heptanamine, 6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octodrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,5-dimethylhexyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTODRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08159ZHB8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary pharmacological effects of 2-amino-6-methylheptane hydrochloride observed in the study?

A1: The study by Warren et al. [] highlights several key pharmacological effects of 2-amino-6-methylheptane hydrochloride:

- Analgesic Effect: The compound demonstrated an ability to elevate the threshold for pain perception in cats. []

- Local Anesthetic Effect: When applied topically, it induced local anesthesia in the eyes of rabbits. []

- Cardiovascular Effects: 2-Amino-6-methylheptane hydrochloride exhibited a mild pressor effect (increasing blood pressure) in dogs, approximately 1/500th to 1/1000th the potency of epinephrine. It also increased heart rate and the force of heart muscle contractions. []

- Smooth Muscle Effects: While largely devoid of effects on the intestines, bladder, and respiration in the tested doses, high concentrations of the compound relaxed isolated segments of rabbit jejunum (part of the small intestine). []

Q2: Does 2-amino-6-methylheptane hydrochloride exhibit significant central nervous system stimulation?

A2: The research indicates that in rats, 2-amino-6-methylheptane hydrochloride did not demonstrate significant central nervous system stimulation at doses that were not toxic. [] This suggests that the compound may not possess strong stimulant properties within a safe dosage range.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。